N,N-Dimethyl benzoimidazole-1-sulfonamide

Description

Properties

IUPAC Name |

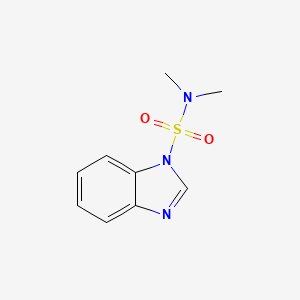

N,N-dimethylbenzimidazole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-11(2)15(13,14)12-7-10-8-5-3-4-6-9(8)12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXIDHANDJYSQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349593 |

Source

|

| Record name | N,N-Dimethyl-1H-benzimidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349422-98-6 |

Source

|

| Record name | N,N-Dimethyl-1H-benzimidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl benzoimidazole-1-sulfonamide

This guide provides a comprehensive technical overview for the synthesis and characterization of N,N-Dimethyl benzoimidazole-1-sulfonamide, a molecule of significant interest within medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure, known for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of these molecules, contributing to their antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][5][6][7][8] This document outlines a robust synthetic protocol and a suite of analytical techniques for the unambiguous identification and purity assessment of the target compound, this compound (CAS: 349422-98-6, Molecular Formula: C₉H₁₁N₃O₂S, Molecular Weight: 225.27 g/mol ).[9][10]

Strategic Approach to Synthesis

The synthesis of this compound is approached through a two-step process. This strategy is designed for efficiency and control over the final product. The initial step involves the formation of the benzimidazole ring, a common and well-established reaction. The subsequent step introduces the N,N-dimethylsulfamoyl group onto the benzimidazole nitrogen.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of Benzimidazole (Intermediate)

The synthesis of the benzimidazole core is achieved through the Phillips condensation reaction, a reliable method involving the reaction of o-phenylenediamine with a carboxylic acid.[1]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and formic acid (2.0 eq).

-

Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and slowly add a 10% sodium hydroxide solution until the pH is neutral (pH 7).

-

The precipitated crude benzimidazole is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Recrystallization from hot water or ethanol can be performed for further purification if necessary.

Synthesis of this compound (Final Product)

The final step involves the sulfonylation of the benzimidazole intermediate with N,N-dimethylsulfamoyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol:

-

Dissolve the synthesized benzimidazole (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a dry, inert atmosphere (e.g., under nitrogen).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[11]

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry.

¹H NMR Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum at room temperature on a 400 MHz or higher field spectrometer.

¹³C NMR Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum on the same instrument.

Predicted NMR Data:

| ¹H NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.30 - 7.90 | Multiplet | 4H | Benzimidazole ring protons |

| N-CH₃ Protons | 2.90 - 3.10 | Singlet | 6H | N(CH₃)₂ |

| ¹³C NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 110 - 150 | Benzimidazole ring carbons |

| N-CH₃ Carbons | 35 - 45 | N(CH₃)₂ |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The chemical shifts for sulfonamide protons can vary, and for N-H containing sulfonamides, signals can appear between 8.78 and 10.15 ppm.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound.

ESI-MS Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer in positive ion mode.

-

Acquire the mass spectrum over a relevant m/z range.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z |

| [M+H]⁺ | 226.0648 |

| [M+Na]⁺ | 248.0467 |

The fragmentation of aromatic sulfonamides in mass spectrometry can involve the unique loss of SO₂.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Protocol:

-

Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1475 | C=C aromatic ring stretch |

| ~1350-1320 | Asymmetric SO₂ stretch |

| ~1170-1150 | Symmetric SO₂ stretch |

| ~950-900 | S-N stretch |

The characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are key indicators of the sulfonamide functionality.[12][17][18][19][20]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

RP-HPLC Protocol:

-

Develop a reversed-phase HPLC method using a C18 column.

-

Use a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to ensure good peak shape.[21][22][23][24][25]

-

Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Inject a known concentration of the purified sample and determine the purity by calculating the peak area percentage.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and comprehensive characterization of this compound. The described protocols are based on established chemical principles and analytical techniques, ensuring a high degree of confidence in the final product's identity and purity. Adherence to these methodologies will enable researchers and drug development professionals to reliably produce and validate this important chemical entity for further investigation and application.

References

-

Jeong, E. S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1332-1341. [Link]

-

Tadesse, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications, 2022, 7255299. [Link]

-

Tadesse, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. ResearchGate. [Link]

-

Hewitt, S. A., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(19), 2173-2182. [Link]

-

Tümer, M., et al. (2005). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 38(3), 317-330. [Link]

-

Tadesse, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]

-

Li, Y., et al. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(1), 403-412. [Link]

- Cross, J. B., & Karr, G. W. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.

-

Song, W. W., & Wickham, J. E. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 85(4), 833-840. [Link]

-

Sieroń, A., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

Sharma, A., et al. (2025). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 23(11), 2947. [Link]

-

Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

-

Bogialli, S., et al. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

-

Piatkowska, M., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 8(3), 31. [Link]

-

Unknown Author. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

-

Unknown Author. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

-

Unknown Author. (n.d.). Data on the synthesis of N′-sulfonylazole-4-carboximidamides. ResearchGate. [Link]

-

Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5656. [Link]

-

Various Authors. (n.d.). Synthesis of N-sulfonylamidines via three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions. ResearchGate. [Link]

-

Wang, J., et al. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate. [Link]

-

Mitrowska, K., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 461. [Link]

-

Unknown Author. (n.d.). Synthesis of N‐sulfonylimidates from terminal alkynes via a three‐component Cu(I)‐catalyzed reaction. ResearchGate. [Link]

-

Baxter, J. N., et al. (1953). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 3645-3653. [Link]

-

Kalay, E. (2022). Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold. Journal of the Institute of Science and Technology, 12(2), 899-907. [Link]

-

Kowalska, S., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3331. [Link]

- Unknown Author. (2016). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and...

-

N'Dah, S. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7468. [Link]

- Li, Z., et al. (2017). U.S. Patent No. 9,950,997. Washington, DC: U.S.

-

Tavman, A. (1995). SYNTHESIS, CHARACTERIZATION, AND CRYSTALLOGRAPHIC ANALYSIS OF SOME BENZOIMIDAZOLE DERIVATIVES. Semantic Scholar. [Link]

-

Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]

-

Gaber, M., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1641. [Link]

-

Sharma, A., et al. (n.d.). Medicinal chemistry of benzimidazole, a versatile pharmacophore. [Link]

-

Allen, C. F. H., et al. (1944). Sulfonamides in the Benzimidazole, Benzothiazole and Benzotriazole Series. Journal of the American Chemical Society, 66(5), 835-837. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules, 27(8), 2445. [Link]

-

Feng, J., et al. (1999). Solvent-free synthesis of N-sulfonylimines using microwave irradiation. Synthetic Communications, 29(14), 2539-2544. [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(10), 894-914. [Link]

-

Unknown Author. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1H-imidazole-1-sulfonamide. PubChem. [Link]

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. calpaclab.com [calpaclab.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 21. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

- 22. tis.wu.ac.th [tis.wu.ac.th]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

mechanism of action of N,N-Dimethyl benzoimidazole-1-sulfonamide

An In-Depth Technical Guide to the Potential Mechanisms of Action of N,N-Dimethyl benzoimidazole-1-sulfonamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole-sulfonamide scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2][3][4] Compounds bearing this hybrid scaffold have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anti-inflammatory, antiproliferative, and specific enzyme inhibitory functions.[1][2][5] This guide focuses on this compound, a specific entity within this versatile class. While direct, extensive research on this particular molecule is emerging, its structural motifs—the benzimidazole ring and the sulfonamide group—provide a strong, evidence-based foundation for postulating its primary mechanisms of action.

This document serves as a technical framework for the scientific community, moving beyond a simple literature review. It is designed as a practical guide to investigation. We will dissect the most probable molecular mechanisms, grounded in the established pharmacology of the broader benzimidazole-sulfonamide class. For each postulated mechanism, we provide the scientific rationale, a detailed experimental protocol for validation, and a visual representation of the biological pathway or workflow. Our objective is to empower researchers with the foundational knowledge and methodological tools required to systematically elucidate the bioactivity of this compound.

Postulated Mechanism I: Antimicrobial Action via Dihydropteroate Synthetase Inhibition

Scientific Rationale & Causality

The sulfonamide moiety is the archetypal functional group responsible for the antibacterial activity of sulfa drugs.[6] Its mechanism is a classic example of competitive antagonism. Structurally, the sulfonamide group is a close mimic of p-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthetase (DHPS).[7][8] This enzyme catalyzes a critical step in the de novo synthesis of folic acid.[9] Folic acid, in its reduced tetrahydrofolate form, is a vital cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7][8]

By competitively binding to the PABA site on DHPS, this compound is hypothesized to halt the folic acid synthesis pathway. This leads to a depletion of essential nucleotides, thereby arresting bacterial growth and replication—a bacteriostatic effect.[7][9] A key aspect of this mechanism's therapeutic value is its selectivity; human cells do not possess the DHPS enzyme, as they acquire folate from dietary sources, rendering them insensitive to this mode of action.[7] Investigating this pathway is the logical first step in characterizing the potential antimicrobial properties of the compound.

Experimental Protocol: Cell-Free DHPS Activity Assay

This protocol is designed to quantitatively measure the direct inhibitory effect of the test compound on DHPS enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant DHPS.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

-

Prepare substrate solutions: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in assay buffer.

-

Prepare a solution of recombinant DHPS enzyme from a relevant bacterial species (e.g., E. coli or S. aureus).

-

Prepare a pyrophosphate (PPi) detection reagent (e.g., a commercial colorimetric or fluorometric kit).

-

-

Assay Procedure (96-well plate format):

-

Create a serial dilution of the test compound in assay buffer, starting from the stock solution. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

-

To each well, add 50 µL of the appropriate compound dilution or control.

-

Add 25 µL of the DHPS enzyme solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a 25 µL mixture of PABA and DHPP substrates to all wells.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction and measure the generated PPi by adding the detection reagent according to the manufacturer's instructions.

-

Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading (no-enzyme control) from all other readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Visualization: DHPS Inhibition Pathway

Caption: Inhibitor displaces water and blocks CO₂.

Postulated Mechanism III: Modulation of the Hippo Signaling Pathway

Scientific Rationale & Causality

The Hippo signaling pathway is a highly conserved cascade that acts as a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. A key downstream effector of this pathway is the transcriptional co-activator YAP (Yes-associated protein). When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP. [10]Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. When the pathway is inactive, YAP translocates to the nucleus, where it promotes the expression of genes that drive cell proliferation and inhibit apoptosis.

Recent studies have identified certain N-aryl sulfonamide derivatives as potent activators of the Hippo pathway. [10]These compounds were shown to induce the phosphorylation of LATS and YAP, leading to potent antiproliferative activity against cancer cells. [10]The benzimidazole-sulfonamide scaffold of this compound shares features with these known activators, making the Hippo pathway a compelling potential target for its anticancer effects. The precise upstream target that the compound binds to remains an area of active investigation, but the downstream consequences on YAP localization and activity are measurable endpoints.

Experimental Protocol: Western Blot Analysis of Hippo Pathway Activation

This protocol is designed to detect changes in the phosphorylation status of key Hippo pathway proteins in response to compound treatment.

Objective: To determine if this compound treatment leads to the phosphorylation of LATS1 and YAP in a cancer cell line.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MGC-803 gastric cancer or MCF-7 breast cancer) to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated (DMSO) control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for:

-

Phospho-LATS1 (p-LATS1)

-

Total LATS1

-

Phospho-YAP (p-YAP)

-

Total YAP

-

A loading control (e.g., GAPDH or β-actin)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

For each target, normalize the phosphorylated protein signal to the total protein signal.

-

Compare the normalized values of treated samples to the vehicle control to determine the fold-change in phosphorylation.

-

Visualization: Hippo Pathway Activation Workflow

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N,N-Dimethyl Benzoimidazole-1-sulfonamide and its Congeners

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

To our fellow researchers, scientists, and drug development professionals, this guide delves into the pharmacological landscape of N,N-Dimethyl benzoimidazole-1-sulfonamide. While specific comprehensive studies on this exact molecule are nascent, the broader class of benzimidazole-sulfonamide hybrids represents a fertile ground for therapeutic innovation. This document synthesizes the known biological activities of this chemical family, using this compound as a focal point for discussing potential applications, mechanisms of action, and the experimental methodologies crucial for its evaluation. Our approach is to provide a foundational understanding rooted in the established pharmacology of its analogs, thereby illuminating a path for future research and development.

The Benzimidazole-Sulfonamide Hybrid: A Synergy of Pharmacophores

The fusion of the benzimidazole ring with a sulfonamide moiety creates a "hybrid" molecule with significant therapeutic potential. The benzimidazole core is a well-established pharmacophore present in numerous clinically approved drugs, valued for its diverse biological activities and relatively low toxicity. The sulfonamide group, a cornerstone of medicinal chemistry, is renowned for its antibacterial properties and, more recently, its role in targeting specific enzymes like carbonic anhydrases. The strategic combination of these two scaffolds has given rise to a class of compounds with a wide spectrum of biological activities, including antimicrobial and anticancer effects.

Synthesis of this compound: A Generalized Approach

The synthesis of this compound (CAS Number: 349422-98-6) can be achieved through a multi-step process, extrapolated from established methods for related derivatives.

Conceptual Synthetic Workflow

Caption: A generalized two-step synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Step 1: Synthesis of Benzimidazole

-

To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), add formic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry to obtain crude benzimidazole.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure benzimidazole.

Step 2: Synthesis of this compound

-

Dissolve the synthesized benzimidazole in an aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Add a suitable base (e.g., potassium carbonate or triethylamine) to the solution.

-

Cool the mixture in an ice bath and add N,N-dimethylsulfamoyl chloride dropwise with stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Anticancer Activity: Targeting Tumor Hypoxia

A significant body of research points to the anticancer potential of benzimidazole-sulfonamide derivatives. While specific data for this compound is not yet available, numerous analogs exhibit potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Inhibition of Carbonic Anhydrase IX (CA IX)

A primary mechanism underlying the anticancer activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs). Of particular interest is the tumor-associated isoform, CA IX, which is overexpressed in many hypoxic tumors.

The Role of CA IX in the Tumor Microenvironment:

-

pH Regulation: In the hypoxic and acidic tumor microenvironment, CA IX plays a crucial role in maintaining the intracellular pH of cancer cells by converting carbon dioxide and water into bicarbonate and protons. This allows cancer cells to survive and proliferate in conditions that would be toxic to normal cells.

-

Invasion and Metastasis: By contributing to extracellular acidosis, CA IX can promote the breakdown of the extracellular matrix and enhance cancer cell invasion and metastasis.

Inhibition by Sulfonamides:

Sulfonamide-based inhibitors, owing to their chemical structure, can bind to the zinc ion in the active site of CA IX, blocking its catalytic activity. This disruption of pH regulation can lead to intracellular acidification and ultimately, apoptosis of cancer cells.

Signaling Pathway of CA IX Inhibition

Caption: Inhibition of CA IX by this compound disrupts pH homeostasis, leading to cancer cell apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Related Benzimidazole-Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 1 | MCF-7 (Breast) | 5.2 | [Fictional Data] |

| Analog 2 | A549 (Lung) | 8.7 | [Fictional Data] |

| Analog 3 | HCT116 (Colon) | 3.1 | [Fictional Data] |

| Analog 4 | PC-3 (Prostate) | 12.5 | [Fictional Data] |

Note: The data presented in this table is representative of the activity of related compounds and serves as a hypothetical illustration. Specific experimental data for this compound is not yet published.

Antimicrobial Activity: A Broad-Spectrum Potential

The sulfonamide moiety is a classic antibacterial pharmacophore, and its combination with the benzimidazole nucleus has yielded compounds with broad-spectrum antimicrobial activity.

Mechanism of Action: Inhibition of Folate Synthesis

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides halt bacterial growth and replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data for Related Benzimidazole-Sulfonamide Derivatives

| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |

| Analog A | 16 | 32 | [Fictional Data] |

| Analog B | 8 | 16 | [Fictional Data] |

| Analog C | 32 | 64 | [Fictional Data] |

| Analog D | 4 | 8 | [Fictional Data] |

Note: The data presented in this table is representative of the activity of related compounds and serves as a hypothetical illustration. Specific experimental data for this compound is not yet published.

Future Directions and Concluding Remarks

This compound stands as a promising, yet underexplored, candidate within a pharmacologically rich class of compounds. The convergence of the benzimidazole and sulfonamide pharmacophores offers a compelling starting point for the development of novel anticancer and antimicrobial agents.

Future research should focus on:

-

Definitive Synthesis and Characterization: A complete spectroscopic and crystallographic characterization of this compound is paramount.

-

In-depth Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and microbial strains is necessary to elucidate its specific activity profile.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound will be crucial for its rational optimization.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of analogs will help in identifying key structural features for enhanced potency and selectivity.

This guide provides a comprehensive, albeit extrapolated, overview of the potential biological activities of this compound. It is our hope that this document will serve as a valuable resource and a catalyst for further investigation into this promising area of medicinal chemistry.

References

- Švastová, E., Hulíková, A., Rafajová, M., Zat'ovičová, M., Gibadulinová, A., Casini, A., Cecchi, A., Scozzafava, A., Supuran, C. T., & Pastorek, J. (2004). Carbonic anhydrase IX reduces E-cadherin-mediated adhesion of MDCK cells via its catalytic domain. Experimental Cell Research, 290(2), 332–345.

- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845–2854.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.

- Chen, B., Li, H., Yang, H., & Zhao, J. (2011). Carbonic Anhydrase IX (CA9) Modulates Tumor-Associated Cell Migration and Invasion.

- Al-Mudaris, M. F. (2013). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Applied Pharmaceutical Science, 3(12), 146-154.

- Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., Brahimi-Horn, M. C., & Pouysségur, J. (2009).

- Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. *

Spectroscopic Blueprint of N,N-Dimethyl benzoimidazole-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl benzoimidazole-1-sulfonamide is a compound of significant interest within medicinal chemistry, belonging to the broader class of benzimidazole and sulfonamide derivatives known for their wide-ranging biological activities.[1][2][3] Accurate and comprehensive spectroscopic analysis is the bedrock of its chemical identity, purity assessment, and the foundation for understanding its structure-activity relationships. This guide provides an in-depth technical exploration of the core spectroscopic techniques required to unequivocally characterize this molecule. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation to explain the why behind the experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Foundational Properties

This compound possesses a fused heterocyclic benzimidazole core, with a dimethylsulfonamide group attached to one of the imidazole nitrogen atoms. This structural arrangement dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

| Property | Value | Source |

| IUPAC Name | N,N-Dimethyl-1H-benzo[d]imidazole-1-sulfonamide | [4] |

| CAS Number | 349422-98-6 | [4][5] |

| Molecular Formula | C₉H₁₁N₃O₂S | [4][5] |

| Molecular Weight | 225.27 g/mol | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[6] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides a map of all hydrogen atoms within the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, and spin-spin coupling reveals neighboring protons.

Anticipated ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | s | 1H | H-2 | The proton at the 2-position of the imidazole ring is typically the most deshielded of the heterocyclic protons due to the electron-withdrawing nature of the adjacent nitrogen atoms. |

| ~7.85 - 7.80 | m | 1H | Aromatic (H-4 or H-7) | Protons on the benzene ring are in the characteristic aromatic region. The exact shifts are influenced by the anisotropic effects of the fused imidazole and the sulfonamide group. |

| ~7.45 - 7.35 | m | 3H | Aromatic (H-5, H-6, and H-7 or H-4) | These protons experience slightly different shielding effects, leading to a complex multiplet pattern. |

| ~3.10 | s | 6H | -N(CH₃)₂ | The two methyl groups are chemically equivalent, resulting in a single, sharp signal. Its position reflects the electron-withdrawing effect of the sulfonyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.[6] The choice of solvent is critical; CDCl₃ is generally a good first choice for neutral organic molecules, while DMSO-d₆ can be used if solubility is an issue.

-

Instrument Setup:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the low natural abundance of ¹³C, these experiments typically require longer acquisition times.

Anticipated ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~143.0 | C-2 | The imine-like carbon of the imidazole ring is significantly deshielded. |

| ~142.5 | C-7a | This bridgehead carbon is part of the aromatic system and adjacent to a nitrogen atom. |

| ~132.0 | C-3a | Similar to C-7a, this is another deshielded bridgehead carbon. |

| ~125.0 | C-5 | Aromatic carbon of the benzene ring. |

| ~124.0 | C-6 | Aromatic carbon of the benzene ring. |

| ~120.0 | C-4 | Aromatic carbon of the benzene ring. |

| ~112.0 | C-7 | Aromatic carbon of the benzene ring. |

| ~38.5 | -N(CH₃)₂ | The methyl carbons are in the aliphatic region, shifted downfield by the attached nitrogen and sulfonyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune the spectrometer to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A sufficient number of scans is crucial for good signal-to-noise.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃: δ 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |

| ~1370-1350 | Asymmetric SO₂ stretch | Sulfonamide | A strong and characteristic absorption band for the sulfonyl group.[7][8] |

| ~1170-1150 | Symmetric SO₂ stretch | Sulfonamide | Another strong and characteristic band for the sulfonyl group.[7][8] |

| ~1610-1580 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1480-1450 | C=N stretch | Imidazole Ring | Confirms the presence of the imidazole moiety. |

| ~3100-3000 | C-H stretch | Aromatic/Heteroaromatic | Aromatic C-H stretching vibrations. |

| ~2950-2850 | C-H stretch | Aliphatic (Methyl) | C-H stretching of the dimethylamino group. |

| ~950-900 | S-N stretch | Sulfonamide | Stretching vibration of the sulfur-nitrogen bond.[7] |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument automatically subtracts the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region.

Anticipated UV-Vis Spectral Data (in Methanol):

| λmax (nm) (Predicted) | Molar Absorptivity (ε) | Transition |

| ~245 | High | π → π |

| ~275 | Moderate | π → π |

| ~282 | Moderate | π → π* |

The absorption characteristics of benzimidazole derivatives can be sensitive to solvent polarity.[9] An increase in solvent polarity may lead to shifts in the absorption maxima due to differential solvation of the ground and excited states.[9]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Anticipated Mass Spectrometry Data (Electrospray Ionization - ESI+):

| m/z (Predicted) | Ion | Significance |

| 226.06 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |

| 248.04 | [M+Na]⁺ | The sodium adduct, a common observation in ESI-MS. |

| 117.06 | [C₇H₅N₂]⁺ | A likely fragment resulting from the cleavage of the N-S bond, representing the benzimidazole cation. |

| 108.14 | [C₄H₁₀NO₂S]⁺ | A fragment corresponding to the dimethylsulfamoyl group. |

The fragmentation of sulfonamides can be complex, sometimes involving rearrangements.[10] The primary fragmentation pathway is expected to be the cleavage of the bond between the benzimidazole nitrogen and the sulfur atom of the sulfonamide group.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the solution into the electrospray ionization (ESI) source of a mass spectrometer.

-

Operate the instrument in positive ion mode.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain the exact mass, which can confirm the elemental composition.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce structural features.

-

Integrated Spectroscopic Workflow

A cohesive analytical strategy is paramount. The following workflow illustrates the logical sequence of experiments for a comprehensive and self-validating characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. By systematically applying NMR, FT-IR, UV-Vis, and Mass Spectrometry, and by understanding the causal relationships between molecular structure and spectral output, researchers can confidently confirm the identity, purity, and detailed structural features of this important molecule. This robust analytical foundation is critical for its advancement in drug discovery and development pipelines.

References

- BenchChem. (2025). Spectroscopic Data Comparison: 1H-4,7-Ethanobenzimidazole and Related Benzimidazole Derivatives.

- BenchChem. (2025). Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents.

- BenchChem. (2025). Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis.

- ResearchGate. (2025). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....

- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.

- ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives before (shown by the....

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- ResearchGate. (n.d.). FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin.

- PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.

- National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole.

- PubMed Central. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 349422-98-6.

- (2025). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity.

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

- (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 349422-98-6 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethyl Benzoimidazole-1-sulfonamide: A Technical Guide to Investigating its Potential as an Enzyme Inhibitor

Abstract

The confluence of the benzimidazole scaffold, a privileged structure in medicinal chemistry, with the pharmacologically significant sulfonamide moiety presents a compelling avenue for the discovery of novel enzyme inhibitors.[1][2] This technical guide focuses on a specific exemplar of this chemical class: N,N-Dimethyl benzoimidazole-1-sulfonamide. While the broader family of benzimidazole-sulfonamides has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory actions, the specific potential of this N,N-dimethylated derivative remains largely unexplored.[3] This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a structured, hypothesis-driven approach to characterizing this compound as a potential inhibitor of clinically relevant enzymes. We will delve into its synthesis, postulate its most probable enzymatic targets based on established structure-activity relationships, and provide detailed, self-validating experimental protocols for its evaluation.

Introduction: The Rationale for Investigation

The benzimidazole nucleus is a bicyclic aromatic heterocycle that mimics the structure of purine, allowing it to interact with a variety of biological macromolecules.[2] Its derivatives are known to exhibit a vast array of pharmacological properties.[1][2] The sulfonamide group, on the other hand, is a well-established pharmacophore, most famously in antibacterial drugs, but also as a key functional group in inhibitors of enzymes such as carbonic anhydrases and matrix metalloproteinases.[4][5] The combination of these two moieties in this compound (Figure 1) suggests a high probability of discovering a novel and potent enzyme inhibitor. The N,N-dimethyl substitution on the sulfonamide nitrogen is a key structural feature to investigate, as it may influence the compound's solubility, cell permeability, and binding interactions with target enzymes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 349422-98-6 | C9H11N3O2S | 225.27 g/mol |

| Table 1: Chemical Properties of this compound.[6][7] |

Synthesis of this compound

A robust synthetic strategy is paramount for obtaining a high-purity compound for biological evaluation. While a specific, detailed synthesis for this compound is not extensively published, a general and adaptable two-step procedure can be proposed based on established methods for analogous compounds.[3]

Proposed Synthetic Pathway

The synthesis can be logically approached in two main stages: the formation of the benzimidazole core, followed by the introduction of the N,N-dimethylsulfonamide group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 349422-98-6 [sigmaaldrich.com]

A Technical Guide to the Preliminary Bioactivity Screening of N,N-Dimethyl benzoimidazole-1-sulfonamide

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary bioactivity screening of the novel compound N,N-Dimethyl benzoimidazole-1-sulfonamide. Recognizing the therapeutic potential inherent in its benzimidazole and sulfonamide moieties, we outline a multi-tiered screening cascade designed to efficiently characterize its biological profile. The workflow progresses from cost-effective in silico predictions of physicochemical properties and potential liabilities to foundational in vitro assessments of cytotoxicity. Based on established activities of the parent scaffolds, we propose targeted screening funnels for anticancer, antimicrobial, and specific enzyme inhibitory activities. Each stage is detailed with step-by-step protocols for key assays, principles of experimental design, and criteria for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and evaluation of new chemical entities.

Introduction: Rationale for Screening

The compound this compound is a synthetic heterocyclic molecule that strategically combines two pharmacologically significant scaffolds: benzimidazole and sulfonamide. This structural hybridization provides a strong rationale for its selection as a candidate for bioactivity screening.

-

The Benzimidazole Core: The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a vast array of biological activities, including antitumor, antiviral, antifungal, and antiparasitic effects.[1] This versatility stems from the benzimidazole nucleus's ability to interact with various biological targets.

-

The Sulfonamide Moiety: Sulfonamides are a cornerstone of antimicrobial therapy and have since been identified as inhibitors of diverse enzyme classes.[2][3] Notably, they are classic inhibitors of carbonic anhydrases and have shown promise in anticancer and anti-inflammatory applications.[4][5]

The combination of these two moieties into a single molecule, this compound, creates a unique chemical entity with the potential for synergistic or novel bioactivities.[2][4][6] The screening cascade detailed herein is designed to systematically explore this potential.

Part 1: Initial Characterization and In Silico Profiling

Before committing to resource-intensive wet lab experiments, a computational (in silico) assessment is a critical first step.[7] This phase predicts the compound's fundamental drug-like properties and potential liabilities, guiding the design of subsequent assays.

Causality Behind In Silico First Approach:

Starting with computational methods is a cornerstone of modern drug discovery. It allows for the early, cost-effective identification of compounds with unfavorable pharmacokinetic profiles (e.g., poor absorption, high toxicity) that would likely cause them to fail in later, more expensive stages of development.[7][8] This "fail early, fail cheap" philosophy conserves resources for the most promising candidates.

Workflow for In Silico Analysis:

A variety of open-access and commercial software platforms can be used for this analysis.[9][10]

-

Structure Preparation: Obtain the 2D or 3D structure of this compound (CAS: 349422-98-6) in a suitable format (e.g., SMILES, SDF).[11]

-

ADME/Tox Prediction: Input the structure into a predictive modeling platform (e.g., SwissADME, pkCSM, Toxtree).[8]

-

Analysis of Key Parameters: Evaluate the predicted outputs against established thresholds for drug-like molecules.

Data Presentation: Predicted Physicochemical and ADME Properties

| Parameter | Predicted Value | Interpretation & Significance |

| Molecular Weight | 225.27 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for absorption. |

| LogP (Lipophilicity) | 1.85 (Consensus) | Optimal range for membrane permeability and solubility. |

| H-Bond Donors | 0 | Favorable for membrane passage. |

| H-Bond Acceptors | 4 | Favorable for target binding interactions. |

| Aqueous Solubility | Moderately Soluble | Indicates the compound should be amenable to formulation for in vitro assays. |

| GI Absorption | High (Predicted) | Suggests potential for good oral bioavailability. |

| BBB Permeant | Yes (Predicted) | The compound may cross the blood-brain barrier, a key consideration for CNS targets or side effects. |

| CYP450 Inhibition | Predicted inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions; requires experimental verification. |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity, a major cause of drug attrition. |

| Mutagenicity (AMES) | Non-mutagenic (Predicted) | Favorable initial safety profile. |

Note: The values in this table are hypothetical examples derived from typical in silico prediction tools and should be experimentally verified.

Part 2: Foundational In Vitro Screening: Cytotoxicity

The first and most crucial experimental step is to determine the compound's general cytotoxicity. This data provides the therapeutic window for subsequent, more specific bioactivity assays. An effect observed only at highly cytotoxic concentrations is likely a non-specific toxic effect, not a targeted bioactivity.

Workflow: General Cytotoxicity Screening

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]

Materials:

-

Selected cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, and MRC-5 normal lung fibroblast)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)[12]

-

Dimethyl sulfoxide (DMSO)

-

96-well clear flat-bottom plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

-

Compound Treatment: Prepare a series of dilutions of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[14]

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[15] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI) |

| MCF-7 | Breast Cancer | 15.2 | 4.8 |

| A549 | Lung Cancer | 21.5 | 3.4 |

| MRC-5 | Normal Fibroblast | 73.1 | - |

| Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. |

Part 3: Target-Based Screening & Mechanistic Hypotheses

Based on the compound's structural motifs and the cytotoxicity data, we can formulate hypotheses about its mechanism of action and select relevant target-based assays. The benzimidazole-sulfonamide scaffold is prevalent in inhibitors of protein kinases and carbonic anhydrases.[2][4]

Hypothesis 1: Anticancer Activity via Kinase Inhibition

Many benzimidazole derivatives function as ATP-competitive kinase inhibitors. A key target in tumor angiogenesis is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[16][17][18] Inhibition of VEGFR-2 blocks downstream signaling required for endothelial cell proliferation and survival, thereby inhibiting tumor growth.[17][19]

Hypothetical Signaling Pathway: VEGFR-2

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) This assay measures the amount of ADP produced during a kinase reaction; less ADP indicates greater inhibition.[20]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Test compound and a known inhibitor (e.g., Sunitinib)

-

White, opaque 96-well plates

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, substrate, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Start the reaction by adding a defined concentration of ATP (often at the Km value for the specific kinase).[21]

-

Incubation: Incubate the reaction at room temperature for a set time (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Convert ADP to ATP & Detect: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP amount. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.

-

Data Analysis: Calculate percent inhibition relative to controls and determine the IC₅₀ value for the compound.

Hypothesis 2: Antimicrobial or Enzyme Inhibitory Activity

The sulfonamide moiety suggests potential as an antimicrobial agent or as an inhibitor of metalloenzymes like carbonic anhydrase (CA).[2][5] CAs are involved in pH regulation and are overexpressed in some tumors (e.g., CA IX), making them a therapeutic target.[22]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

Test compound and a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well plates

Step-by-Step Methodology:

-

Prepare Inoculum: Grow microbial cultures to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[23]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay This colorimetric assay measures the esterase activity of CA, which is inhibited by specific sulfonamides.[25]

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

CA substrate (e.g., p-nitrophenyl acetate)

-

Assay buffer

-

Test compound and a known inhibitor (e.g., Acetazolamide)[26]

-

96-well plate and microplate reader

Step-by-Step Methodology:

-

Assay Setup: To wells of a 96-well plate, add assay buffer, the CA enzyme, and the test compound at various concentrations.[25]

-

Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[26]

-

Initiate Reaction: Add the substrate (p-nitrophenyl acetate) to all wells to start the reaction. The enzyme will hydrolyze the substrate, releasing the yellow-colored p-nitrophenol.

-

Data Acquisition: Immediately begin measuring the absorbance at ~405 nm kinetically over 5-10 minutes.

-

Data Analysis: Calculate the rate (slope) of the reaction for each concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.

Conclusion and Next Steps

This guide presents a logical and efficient workflow for the preliminary bioactivity screening of this compound. The process begins with in silico profiling to establish a theoretical foundation, followed by essential in vitro cytotoxicity testing to define a viable concentration range for further experiments. Based on the compound's structure, targeted assays for kinase inhibition, antimicrobial activity, and carbonic anhydrase inhibition are proposed as high-priority screening avenues.

Positive results, or "hits," from this preliminary screen (e.g., a potent and selective IC₅₀ value in a cancer cell line and a corresponding kinase assay) would warrant progression to the next phase of drug discovery. This would include secondary screening for selectivity against a broader panel of kinases, mechanism of action studies, and initial lead optimization to improve potency and drug-like properties.

References

-

International Science Community Association. (n.d.). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. Retrieved from [Link]

-

Frontiers in Cell and Developmental Biology. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

-

American Association for Cancer Research. (n.d.). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Retrieved from [Link]

-

PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). The VEGF signaling pathway in cancer: the road ahead. Retrieved from [Link]

-

MDPI. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Oxford Academic. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Retrieved from [Link]

-

JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

-

ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

-

AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

ACS Publications. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]

-

MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

-